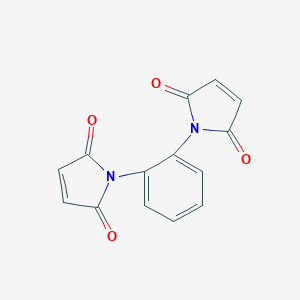

N,N'-o-phenylenedimaleimide

Beschreibung

Contextualization within Bifunctional Reagents in Chemical Sciences

Bifunctional reagents are molecules that possess two reactive functional groups, allowing them to form connections between two other molecules or within a single molecule. nih.govsciengine.comresearchgate.netiupac.org This dual reactivity makes them invaluable tools in chemical synthesis, enabling the construction of complex molecular architectures and facilitating novel reaction pathways. nih.govsciengine.com In organic synthesis, these reagents contribute to atom economy by acting as dual coupling partners, thereby minimizing waste. nih.gov They are employed in a wide array of reactions, including cross-coupling, cyclization, and C-H functionalization. nih.gov

N,N'-2-Phenylenedimaleimide fits within this class of reagents as a homobifunctional crosslinker, meaning it has two identical reactive groups—the maleimide (B117702) moieties. chemicalbook.com These maleimide groups are particularly reactive towards sulfhydryl (thiol) groups, forming stable thioether bonds. This specific reactivity is a cornerstone of its utility in both materials science and biochemistry.

Overview of Maleimide Chemistry in Crosslinking and Polymerization

The chemistry of maleimides is characterized by the reactivity of the carbon-carbon double bond within the maleimide ring. wikipedia.org This double bond is a potent Michael acceptor, readily reacting with nucleophiles like thiols under mild conditions, typically at a pH range of 6.5-7.5. thermofisher.com This reaction is highly specific and results in the formation of a stable covalent bond, a feature that is extensively utilized in bioconjugation to link proteins, peptides, or other biomolecules. thermofisher.com

Beyond Michael addition, maleimides can also participate in other reactions, such as Diels-Alder cycloadditions. researchgate.netnih.gov This versatility allows for the formation of different types of chemical linkages. In polymer science, bismaleimides, such as the phenylenedimaleimides, are crucial for creating crosslinked networks in thermosetting polymers. wikipedia.orgresearchgate.net The crosslinking process, which involves the formation of a three-dimensional network of polymer chains, significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. specialchem.comdtic.milmdpi.com Maleimides can also undergo homopolymerization at elevated temperatures, further contributing to the formation of robust polymer networks. researchgate.netsemanticscholar.org

Scope of Research on N,N'-2-Phenylenedimaleimide and its Positional Isomers (e.g., N,N'-1,3-Phenylenedimaleimide, N,N'-1,4-Phenylenedimaleimide)

Research into N,N'-phenylenedimaleimides encompasses its three positional isomers: ortho (1,2-), meta (1,3-), and para (1,4-). The position of the maleimide groups on the central phenyl ring significantly influences the molecule's geometry, solubility, and reactivity, leading to distinct properties and applications for each isomer.

N,N'-2-Phenylenedimaleimide (o-PDM): The ortho isomer has been utilized in biochemical studies. For instance, it has been used to improve procedures for conjugating antibodies with enzymes like β-D-galactosidase. oup.com

N,N'-1,3-Phenylenedimaleimide (m-PDM): This isomer is widely used as a vulcanizing agent in the rubber industry and as a crosslinking agent in the synthesis of high-performance polymers and adhesives. yangchentech.comchemicalbook.incymerchemicals.comcymitquimica.com Its synthesis typically involves the reaction of m-phenylenediamine (B132917) with maleic anhydride (B1165640). prepchem.comprepchem.comgoogle.com It is known for its ability to improve the heat resistance and mechanical properties of materials. chemicalbook.incymerchemicals.comcymitquimica.com

N,N'-1,4-Phenylenedimaleimide (p-PDM): The para isomer has found application as a homobifunctional crosslinking reagent in protein chemistry. chemicalbook.com It has been used to study the structure of proteins like F-actin and the interaction between actin and myosin. nih.govnih.govpnas.orgoup.comosti.gov

The synthesis of these isomers generally follows a two-step process: the formation of a dimaleamic acid from the corresponding phenylenediamine and maleic anhydride, followed by a dehydration-cyclization step. google.com Researchers have explored various solvents and catalysts to optimize the yield and purity of the final products. google.comgoogle.com

Table 1: Properties of N,N'-Phenylenedimaleimide Isomers

| Property | N,N'-2-Phenylenedimaleimide | N,N'-1,3-Phenylenedimaleimide | N,N'-1,4-Phenylenedimaleimide |

| CAS Number | 13118-04-2 chemdad.com | 3006-93-7 chemicalbook.in | 3278-31-7 sigmaaldrich.com |

| Molecular Formula | C₁₄H₈N₂O₄ chemdad.com | C₁₄H₈N₂O₄ chemicalbook.in | C₁₄H₈N₂O₄ sigmaaldrich.com |

| Molecular Weight | 268.22 g/mol chemdad.com | 268.22 g/mol chemicalbook.in | 268.22 g/mol sigmaaldrich.com |

| Melting Point | 245-247 °C (decomposes) chemdad.com | 198-201 °C chemicalbook.in | >300 °C sigmaaldrich.com |

| Appearance | Off-White to Pale Yellow Solid chemdad.com | Yellow crystalline powder chemicalbook.in | Powder sigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[2-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-11-5-6-12(18)15(11)9-3-1-2-4-10(9)16-13(19)7-8-14(16)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFVWIGGYXLXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156935 | |

| Record name | N,N'-2-Phenylenedimaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13118-04-2 | |

| Record name | N,N′-o-Phenylenedimaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13118-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-2-Phenylenedimaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013118042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13118-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-2-Phenylenedimaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(o-phenylene)dimaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-2-PHENYLENEDIMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46FEU5446 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Phenylenedimaleimides

Established Synthetic Routes for N,N'-Phenylenedimaleimides

The most common and established method for synthesizing N,N'-phenylenedimaleimides is a two-step process involving the condensation of a phenylenediamine with maleic anhydride (B1165640), followed by a dehydration-cyclization reaction.

Reaction Conditions and Catalysis in Phenylenedimaleimide Synthesis

The second step of the synthesis is the cyclodehydration of the N,N'-o-phenylenedimaleamic acid intermediate to yield the final N,N'-2-Phenylenedimaleimide. This is typically achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst. prepchem.comgoogle.com

Common catalysts for this reaction include sodium acetate (B1210297) or various metal salts, such as magnesium salts. prepchem.com The choice of catalyst can influence the reaction rate and the purity of the final product. The reaction temperature is a critical parameter, with temperatures often maintained between 40°C and 60°C to ensure a reasonable reaction rate while minimizing the formation of by-products. prepchem.commdpi.com In some methodologies, a phase-transfer catalyst like polyethylene (B3416737) glycol is employed to enhance the reaction speed and yield, particularly when using certain solvent systems. google.com

While specific data for the synthesis of N,N'-2-Phenylenedimaleimide is not widely published in tabular format, the following table, detailing the synthesis of the related N,N'-m-phenylenedimaleimide, provides illustrative examples of typical reaction conditions. The principles are generally applicable to the ortho isomer.

Table 1: Illustrative Reaction Conditions for N,N'-m-phenylenedimaleimide Synthesis

| Diamine | Solvent | Catalyst | Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| m-phenylenediamine (B132917) | Acetone (B3395972) | Magnesium Acetate Tetrahydrate | Acetic Anhydride | 50 | 3 | Data not specified | prepchem.com |

| m-phenylenediamine | Ethyl Acetate | Polyethylene Glycol-600 | Acetic Anhydride | 40-50 | 0.5-3 | up to 96.6 | google.com |

| m-phenylenediamine | Acetic Acid/Acetone | Anhydrous Sodium Acetate | Acetic Anhydride | 60 | 4 | Data not specified | google.com |

Solvent Systems and Their Influence on Yield and Purity

The choice of solvent is crucial in the synthesis of phenylenedimaleimides as it affects the solubility of the reactants and intermediates, the reaction rate, and the ease of product isolation. Commonly used solvents include acetone, dimethylformamide (DMF), ethyl acetate, and acetic acid. google.comprepchem.comgoogle.com

Acetone is a common choice, but the intermediate maleamic acid may precipitate, leading to a heterogeneous reaction mixture. prepchem.com DMF can keep the reaction mixture homogeneous, but it is a high-boiling and relatively toxic solvent. google.com Ethyl acetate has emerged as a more environmentally friendly and cost-effective alternative, allowing for easier recovery and reduced toxicity. google.com The use of mixed solvent systems, such as toluene (B28343) and DMF, has also been explored to balance solubility and cost. google.com The purity and yield of the final product are directly influenced by the solvent system's ability to facilitate the reaction while minimizing side reactions and allowing for effective purification.

Green Chemistry Approaches in Phenylenedimaleimide Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. In the context of phenylenedimaleimide synthesis, green chemistry principles are being applied to reduce waste, use safer solvents, and improve energy efficiency. mdpi.comacs.org

Purification and Isolation Techniques in Phenylenedimaleimide Production

The purification of N,N'-2-Phenylenedimaleimide is essential to obtain a product with the desired properties for its applications. The most common method of isolation involves precipitating the product from the reaction mixture by adding water. prepchem.commdpi.com The crude product is then collected by filtration.

Following initial isolation, the product is typically washed to remove any unreacted starting materials, catalysts, and by-products. Water is frequently used for washing until the filtrate is neutral. mdpi.com For higher purity, recrystallization from a suitable solvent is often employed. The choice of recrystallization solvent depends on the solubility profile of the phenylenedimaleimide. After washing and/or recrystallization, the final product is dried, often in a vacuum oven at a controlled temperature, to remove any residual solvent. prepchem.com The melting point of the purified N,N'-2-Phenylenedimaleimide is a key indicator of its purity, with a reported melting point of 245-247 °C. chemdad.comsigmaaldrich.com

Reaction Mechanisms and Polymerization Kinetics of N,n 2 Phenylenedimaleimide

Free Radical Crosslinking Mechanisms Involving N,N'-2-Phenylenedimaleimide

N,N'-m-phenylenedimaleimide (PDM) is recognized as a Type I co-agent in peroxide-initiated crosslinking processes. vagmichemicals.com These co-agents are multifunctional organic compounds that demonstrate high reactivity towards free radicals and are introduced to enhance the efficiency of the vulcanization process and increase the crosslink density of the final products. vagmichemicals.com

Peroxide-Initiated Crosslinking (e.g., Dicumyl Peroxide)

Peroxide-initiated crosslinking is a common method for creating network structures in polymers. The process begins with the thermal decomposition of a peroxide, such as Dicumyl Peroxide (DCP), which generates highly reactive free radicals. mdpi.comresearchgate.netwikipedia.org These radicals can then abstract hydrogen atoms from polymer chains, creating polymer radicals. mdpi.comresearchgate.net

In the presence of a co-agent like N,N'-m-phenylenedimaleimide, the peroxide-derived radicals efficiently initiate the formation of crosslinks. mdpi.com The maleimide (B117702) groups of PDM are highly susceptible to radical addition, leading to the formation of a more stable polymer radical and limiting undesirable side reactions like polymer chain scission. mdpi.com This results in a higher crosslink density and improved mechanical properties of the vulcanizates. vagmichemicals.commdpi.com The general mechanism involves the peroxide breaking down upon heating to form free radicals, which then initiate the crosslinking between polymer chains. mdpi.comresearchgate.net

Table 1: Common Peroxide Initiators

| Peroxide Initiator | Decomposition Products |

|---|---|

| Dicumyl Peroxide (DCP) | Cumyloxyl radicals, which can further decompose to acetophenone (B1666503) and methyl radicals. researchgate.net |

| Di-tert-butyl peroxide | t-butoxy radicals, which can decompose to acetone (B3395972) and methyl radicals. wikipedia.org |

| Benzoyl peroxide | Benzoyloxyl radicals, which can lose carbon dioxide to form phenyl radicals. wikipedia.org |

Chain Transfer and Propagation in Dimaleimide Crosslinking

During free radical polymerization, chain transfer is a crucial reaction that can influence the molecular weight and structure of the resulting polymer. uc.edurubbernews.comlibretexts.org This process involves the termination of a growing polymer chain and the creation of a new radical that can initiate another chain. uc.edusnu.ac.kr Chain transfer can occur with a monomer, polymer, solvent, or a specific chain transfer agent. rubbernews.comlibretexts.org

In the context of dimaleimide crosslinking, the maleimide groups are highly reactive towards radical addition. queensu.ca The propagation of the crosslinking reaction can proceed through the addition of polymer radicals to the double bonds of the N,N'-2-Phenylenedimaleimide, creating a crosslink and a new radical on the dimaleimide molecule. This new radical can then propagate further by reacting with another polymer chain or another dimaleimide molecule. Studies have shown that in reactions involving maleimides and unsaturated polymers, an efficient alternating copolymerization can occur between the electron-deficient maleimide and the electron-rich monomer units of the polymer. queensu.ca

Influence of Co-agents and Promoters on Free Radical Processes

Co-agents are essential in peroxide-induced crosslinking to steer the reactions towards the desired crosslinking pathways and away from unfavorable side reactions. mdpi.com By providing a high concentration of reactive sites, co-agents like N,N'-m-phenylenedimaleimide (a structural isomer of N,N'-2-Phenylenedimaleimide) significantly increase the efficiency of peroxide-derived radicals, leading to a higher crosslink density. mdpi.com The addition of such co-agents has been shown to decrease the thermal degradation of polymers like polypropylene (B1209903) by reacting with polymer macroradicals to form more stable radicals. mdpi.com

Promoters, which can include certain metal salts or other organic compounds, can also be used to accelerate the crosslinking process. For instance, the use of Lewis acids like gallium chloride has been shown to catalyze Diels-Alder reactions involving N-phenylmaleimide, significantly increasing the reaction rate at room temperature. kpfu.ru While this is a different mechanism, it highlights how external agents can promote reactions involving maleimide structures. In free radical systems, certain additives can act as accelerators, increasing the cure rate and efficiency of sulfur vulcanization, which is another form of crosslinking. vagmichemicals.com

Diels-Alder Cycloaddition Reactions with N,N'-2-Phenylenedimaleimide

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene (B86901) ring. nih.govmdpi.com This reaction is known for its high efficiency, lack of by-products, and the ability to proceed under mild conditions, often without a catalyst. nih.gov Maleimides are potent dienophiles, making them ideal candidates for Diels-Alder reactions. rsc.org

Reversible Diels-Alder Systems for Self-Healing Materials

The reversible nature of the Diels-Alder reaction, particularly between furan (B31954) and maleimide groups, is a key principle in the design of self-healing polymers. rsc.orgmdpi.com When a material containing these reversible crosslinks is damaged, the bonds can be broken (retro-Diels-Alder) and then reformed (Diels-Alder) upon applying a stimulus like heat, thus "healing" the damage. rsc.orgmdpi.com The temperature at which the reverse reaction occurs is dependent on the specific diene-dienophile pair. nih.gov For the furan-maleimide pair, this temperature is typically above 100°C. nih.gov

Systems have been developed using N,N'-1,3-phenylenedimaleimide (an isomer of the target compound) as a curing agent with furan-terminated polymers to create reversible networks. mdpi.comnih.gov These materials exhibit good mechanical properties and high healing efficiencies. mdpi.comnih.gov The self-healing capability is derived from the reformation of the Diels-Alder adducts that were mechanically cleaved. rsc.org

Thermoreversible Crosslinking Dynamics

The kinetics of the Diels-Alder reaction are crucial for understanding and controlling the thermoreversible crosslinking process. The forward reaction (Diels-Alder) is typically second-order, while the reverse reaction (retro-Diels-Alder) is often first-order. mdpi.com The reaction rate and equilibrium are highly dependent on temperature. mdpi.com

Table 2: Kinetic Parameters for a Reversible Diels-Alder System

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Reaction Order (Diels-Alder) | Second-order | 40-70°C | mdpi.com |

| Reaction Order (retro-Diels-Alder) | First-order | 130-140°C | mdpi.com |

| Activation Energy (Diels-Alder) | 86.29 kJ/mol | N/A | mdpi.com |

Note: The data presented is for a similar system and provides a general understanding of the kinetics.

Thiol-Maleimide Click Chemistry and its Application

N,N'-2-Phenylenedimaleimide is utilized in thiol-maleimide click chemistry, a set of reactions known for their high efficiency and specificity. This makes them valuable for applications such as creating well-defined polymer structures and for bioconjugation, where specific molecules are attached to proteins or other biomolecules. wikipedia.orgresearchgate.net

The fundamental reaction between a thiol (a compound containing a sulfhydryl, -SH, group) and a maleimide is a Michael-type addition. In this reaction, the thiol adds across one of the carbon-carbon double bonds of the maleimide ring. prolynxinc.comnih.gov The process is initiated by the deprotonation of the thiol to form a more nucleophilic thiolate anion (RS⁻). This thiolate then attacks one of the carbons in the maleimide's double bond, leading to the formation of a stable thioether bond. prolynxinc.comthermofisher.com

In the context of biochemistry, maleimides are highly valued for their ability to selectively react with the sulfhydryl groups of cysteine residues in proteins. wikipedia.orgnih.gov This selectivity is a key advantage, as cysteine is a relatively rare amino acid in many proteins, allowing for more precise and site-specific modifications. nih.govraineslab.com

The high selectivity for cysteine over other nucleophilic amino acids, such as lysine (B10760008) (which contains a primary amine), is largely controlled by the reaction pH. thermofisher.commdpi.com By maintaining a pH between 6.5 and 7.5, the reaction strongly favors the more nucleophilic thiolate groups of cysteine residues, while the amino groups of lysine remain mostly protonated and thus less reactive. thermofisher.commdpi.com Lowering the pH can further enhance this selectivity. nih.gov This allows for the specific labeling of proteins and the creation of antibody-drug conjugates, where a therapeutic agent is attached to a specific site on an antibody. wikipedia.orgd-nb.info

N,N'-2-Phenylenedimaleimide, as a bifunctional crosslinker, can be used to link two thiol-containing molecules. tandfonline.comethz.chnih.gov For example, it has been used to cross-link a thiolated oligonucleotide with enzymes like horseradish peroxidase or β-galactosidase to create hybridization probes. nih.gov This bifunctional nature also allows for applications like crosslinking subunits of proteins to study their structure and interactions. nih.govpnas.org

Mechanism of Thiol Addition to Maleimide Double Bonds

Polymerization Kinetics and Reaction Rate Studies

The study of polymerization kinetics for bismaleimide (B1667444) resins like N,N'-2-Phenylenedimaleimide is crucial for understanding and controlling the curing process, which ultimately determines the properties of the final material.

Several analytical techniques are employed to monitor the progress of the curing reaction and determine the crosslinking density of the resulting polymer network.

Differential Scanning Calorimetry (DSC): DSC is widely used to study the cure behavior of bismaleimide resins. researchgate.netacs.orgsid.ir By measuring the heat flow associated with the polymerization reactions as a function of temperature, DSC can identify the temperature ranges where curing occurs and determine the total heat of reaction. acs.orgrsc.org This information is used to calculate the degree of cure and to study the kinetics of the reaction. researchgate.netrsc.org For example, a study on a modified bismaleimide resin identified different curing stages, with an initial autocatalytic reaction followed by an nth-order reaction. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is another powerful tool for monitoring the curing process. researchgate.netnasa.gov By tracking the disappearance of specific absorption bands corresponding to the maleimide functional groups and the appearance of new bands related to the formed crosslinks, the extent of the reaction can be followed in real-time. researchgate.netmdpi.com This technique can also help elucidate the specific chemical reactions taking place during curing, such as Michael addition or homopolymerization of the maleimide groups. acs.org

Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of the material as it cures. rsc.org The storage modulus (G'), which is a measure of the material's stiffness, increases as the crosslinking density increases. The glass transition temperature (Tg) of the cured material, which is also determined by DMA, is directly related to the degree of crosslinking. acs.orgnasa.gov The crosslink density itself can be calculated from the modulus in the rubbery plateau region. researchgate.net

Below is an interactive table summarizing the techniques used to monitor polymerization.

| Analytical Technique | Information Obtained | Key Parameters Measured |

| Differential Scanning Calorimetry (DSC) | Cure temperature ranges, heat of reaction, degree of cure, kinetic parameters. researchgate.netacs.orgsid.irrsc.org | Exothermic heat flow, peak reaction temperatures. acs.org |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Extent of reaction, identification of reaction pathways. researchgate.netnasa.govacs.org | Absorbance of maleimide and other functional groups. mdpi.com |

| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties, glass transition temperature (Tg), crosslinking density. rsc.orgnasa.gov | Storage modulus (G'), loss modulus (G''), tan delta. |

Kinetic modeling is used to develop mathematical descriptions of the curing reactions of bismaleimide resins. These models are essential for predicting the reaction behavior under different conditions and for optimizing the curing process. walshmedicalmedia.comcore.ac.uk

The curing of bismaleimide resins can be complex, often involving multiple simultaneous reactions. researchgate.net Kinetic models can range from simple nth-order models to more complex autocatalytic models that account for the acceleration of the reaction by the products formed. researchgate.net For instance, the curing of some bismaleimide systems has been successfully described by a model where an initial autocatalytic phase is followed by an nth-order reaction as the process advances. researchgate.net

The parameters for these kinetic models, such as the activation energy (Ea) and the pre-exponential factor (A), are typically determined by fitting the model equations to experimental data obtained from techniques like DSC. researchgate.netmdpi.com The development of accurate kinetic models allows for the simulation of the polymerization process, which can aid in scaling up production and optimizing the properties of the final polymer. mdpi.commdpi.com

A simplified representation of a kinetic model is shown below. This is a generic representation and specific models for N,N'-2-Phenylenedimaleimide may vary.

Role of N,n 2 Phenylenedimaleimide As a Crosslinking Agent in Polymeric Systems

N,N'-m-phenylenedimaleimide (PDM), a related isomer, is a versatile, multifunctional rubber additive. yangchentech.comyangchentech.com It can function as a vulcanizing agent, a co-agent in peroxide curing systems, an anti-scorching agent, and a tackifier. yangchentech.comyangchentech.com It is compatible with both general-purpose and specialty rubbers, as well as rubber-plastic blends. yangchentech.comyangchentech.com

Natural Rubber and Synthetic Rubber Vulcanization

In natural rubber, N,N'-m-phenylenedimaleimide, when used with sulfur, helps to prevent reversion during vulcanization. made-in-china.com This leads to improvements in heat resistance, reduced heat build-up, better aging resistance, and enhanced adhesion between the rubber and materials like cord or steel wire. made-in-china.com It also increases the modulus of the vulcanized rubber. made-in-china.com These properties make it particularly suitable for large and thick rubber products and special tires. made-in-china.com

For synthetic rubbers such as neoprene, chlorosulfonated polyethylene (B3416737), styrene-butadiene rubber (SBR), nitrile rubber, and others, N,N'-m-phenylenedimaleimide can act as a secondary curing agent. yangchentech.commade-in-china.com In these applications, it improves crosslinking, heat resistance, and compression set. made-in-china.comhep.com.cn It also enhances the adhesive strength between the rubber and reinforcing materials. made-in-china.com When used in peroxide curing systems, it can allow for a reduction in the amount of peroxide needed and is suitable for high-temperature vulcanization. made-in-china.com As a non-sulfur vulcanizing agent, it can be used in cable rubber to avoid the issue of copper wire blackening caused by sulfur-containing agents. yangchentech.com

The rheometer curing curves for neat natural rubber (NR) and neat chloroprene (B89495) rubber (CR) with N,N'-meta phenylene dimaleimide show significant crosslinking torque at 180°C, indicating its ability to crosslink both rubbers through Alder-ene reactions. researchgate.net

Impact on Mechanical Properties and Thermal Stability of Elastomers

The use of N,N'-m-phenylenedimaleimide as a crosslinking agent significantly impacts the mechanical properties and thermal stability of elastomers. In natural rubber, it improves tensile strength, wear resistance, and heat resistance. yangchentech.com The crosslinked structure created by PDM enhances the tire's resistance to stretching and tearing. yangchentech.com

In a study on polyurethane-urea (PUU) elastomers, the addition of N,N'-m-phenylenedimaleimide (HVA-2) as a crosslinking agent with dicumyl peroxide as an initiator led to a notable improvement in thermal stability compared to linear PUU. hep.com.cn The mechanical properties of the polyurethane elastomer were found to be optimal when the HVA-2 content was 1.5%. hep.com.cn

The incorporation of N,N'-m-phenylenedimaleimide in impact-modified polypropylene (B1209903) (IMPP)/magnesium hydroxide (B78521) composites resulted in composites with strength and toughness more than double that of the unmodified composite. researchgate.net This improvement is attributed to the encapsulation of the filler particles with the elastomeric phase of the IMPP, creating a strong bond with the surrounding polypropylene matrix. researchgate.net

| Property | Observation | Elastomer System |

| Tensile Strength | Increased resistance to stretching and tearing. yangchentech.com | Natural Rubber |

| Wear Resistance | Improved due to the cross-linked structure. yangchentech.com | Natural Rubber |

| Heat Resistance | Enhanced. yangchentech.com | Natural Rubber |

| Thermal Stability | Markedly improved compared to linear PUU. hep.com.cn | Polyurethane-Urea (PUU) |

| Mechanical Properties | Optimal performance at 1.5% HVA-2 content. hep.com.cn | Polyurethane-Urea (PUU) |

| Strength and Toughness | More than doubled compared to unmodified composite. researchgate.net | Impact Modified PP/Magnesium Hydroxide |

Reactive Modification of Thermoplastics and Thermosets

N,N'-m-phenylenedimaleimide is utilized in the reactive modification of thermoplastics and thermosets to enhance their properties. core.ac.ukmaterianova.bemdpi.com This process involves using an extruder as a reactor to carry out chemical reactions in a continuous and solvent-free manner. materianova.be

Poly(phenylene ether) (PPE) and Polyurethane-Urea (PUU) Systems

In the case of poly(phenylene ether) (PPE), N,N'-m-phenylenedimaleimide (PDMI) is used as a crosslinking agent to fabricate polymer substrates. koreascience.krkoreascience.kr The addition of PDMI improves solder heat resistance and inflammability, although it can lead to a slight increase in dielectric constant and dielectric loss. koreascience.kr A peel strength greater than 1 kN/m was achieved with the addition of 10 wt% or more of PDMI. koreascience.krkoreascience.kr The reaction mechanism is believed to involve the formation of a network structure by crosslinking PDMI with PPE. koreascience.krkoreascience.kr

For polyurethane-urea (PUU) elastomers, N,N'-m-phenylenedimaleimide (HVA-2) is used as a crosslinking agent along with an initiator like dicumyl peroxide (DCP). hep.com.cnscience.govscience.gov This adjacency crosslinking results in thermosetting elastomers with improved thermal stability compared to their linear counterparts. hep.com.cnresearchgate.net The mechanical properties are optimized at a specific concentration of HVA-2, typically around 1.5%. hep.com.cnscience.govresearchgate.net

| Polymer System | Crosslinking Agent | Effect of Modification |

| Poly(phenylene ether) (PPE) | N,N'-m-phenylenedimaleimide (PDMI) | Improved solder heat resistance and inflammability. koreascience.kr |

| Polyurethane-Urea (PUU) | N,N'-m-phenylenedimaleimide (HVA-2) | Improved thermal stability and mechanical properties. hep.com.cnresearchgate.net |

Interphase Structure Development in Composites

In impact-modified polypropylene (IMPP) filled with magnesium hydroxide, the use of BMI as a reactive modifier leads to a significant improvement in the composite's strength and toughness. researchgate.net This is achieved through the encapsulation of the filler particles by the elastomeric impact modifier phase, which is then strongly bonded to the polypropylene matrix. researchgate.net The BMI facilitates addition reactions of polypropylene macroradicals to its maleimide (B117702) groups, creating a higher crosslink density in the interphase region compared to the bulk matrix. researchgate.net This results in reduced crystallinity in the interphase, which contributes to the enhanced toughness of the composite. researchgate.net

Design of Self-Healing Polymers and Stimuli-Responsive Materials

N,N'-phenylenedimaleimide and its derivatives are instrumental in the design of self-healing polymers and stimuli-responsive materials. rsc.orgresearchgate.net These "smart" materials can alter their properties in response to external stimuli like temperature, light, or pH. rsc.orgresearchgate.net

Self-healing polymers possess the ability to repair damage autonomously. uni-halle.deplasticsengineering.orgnih.gov One approach to creating such materials is through the use of reversible covalent bonds, such as those formed in Diels-Alder reactions. mdpi.comacs.org In this context, furan-functionalized polymers can be crosslinked with bismaleimides. mdpi.com Heating the material can reverse the Diels-Alder reaction, breaking the crosslinks and allowing the material to flow and heal a crack. Upon cooling, the crosslinks reform. acs.org

A strategy to enhance the efficiency of this process involves incorporating both the furan (B31954) and maleimide functionalities into the same polymer domain. mdpi.com For instance, a polyurethane prepolymer can be terminated with N-(2-hydroxyethyl)-maleimide and then cured with a difuranic agent. mdpi.com

Stimuli-responsive materials change their properties in response to environmental changes. rsc.orgmdpi.comnih.govyoutube.com For example, polymers can be designed to change color or fluorescence in response to mechanical stress. mdpi.com This can be achieved by incorporating sensor molecules, such as a dye pair consisting of an emitter and a quencher, into the polymer matrix. mdpi.com When the material is stretched, the distance between the emitter and quencher increases, leading to a change in fluorescence. mdpi.com

Reversible Crosslinking Networks for Material Recovery

The integration of N,N'-Phenylenedimaleimide into polymer networks through reversible covalent bonds is a key strategy for creating sustainable materials that can be recovered and reprocessed. The primary mechanism enabling this is the thermally reversible Diels-Alder (DA) cycloaddition reaction. nih.govscielo.br In this system, PDM acts as the dienophile, reacting with a polymer that has been functionalized with diene groups, most commonly furan moieties. nih.govscielo.br

At moderate temperatures (typically below 100°C), the maleimide groups of PDM readily react with the furan groups on the polymer chains, forming stable covalent crosslinks (the DA adducts). nih.govnih.gov This process transforms the linear polymer chains into a robust, crosslinked network. nih.gov Upon heating to elevated temperatures (generally above 120°C), the reverse reaction, known as the retro-Diels-Alder (rDA) reaction, is triggered. nih.govscielo.br This breaks the crosslinks and temporarily restores the furan and maleimide groups, causing the material to de-crosslink and flow like a thermoplastic, which allows it to be reprocessed or reshaped. scielo.brnih.gov Subsequent cooling allows the DA reaction to occur again, reforming the crosslinked network and restoring the material's properties. scielo.br This cycle of crosslinking and de-crosslinking enables material recovery and recycling, mitigating the environmental impact of traditional thermosetting polymers. acs.orgmdpi.com

Research has demonstrated the efficacy of this approach in various polymer systems. For instance, studies on furan-grafted poly(vinyl alcohol) crosslinked with a dimaleimide showed that the resulting material could be effectively de-crosslinked at 120°C and re-crosslinked at 80°C. nih.gov The recyclability is often quantified by measuring the gel content—the insoluble fraction of the polymer network—before and after recycling cycles.

Table 1: Recyclability of a PVA-based Polymer Crosslinked with Dimaleimide| Condition | Gel Content (%) |

|---|---|

| Initial Crosslinked State (at 80°C) | 82.1 |

| After De-crosslinking (at 120°C for 2h) | 4.3 |

Data adapted from studies on poly(vinyl alcohol) grafted with furoic acid and crosslinked with N,N'-(4,4'-methylenediphenyl)dimaleimide, demonstrating the reversible nature of the network.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGYsIF4fDEyctFM28aVzdxedFb9NVYp2a2QL-PK321gOLsDPTADuBxFpaifvbA5tGQH4KlqekpyVcL9hkEXKpShxrq9C3W0nTIyLYF_2WIywvG0MCnY4mu4KiVcAdw9Tl7UdiHeJs5MXFDGp20%3D)]Integration into Shape Memory Polymer Systems

The same reversible crosslinking mechanism mediated by N,N'-Phenylenedimaleimide is fundamental to its integration into shape memory polymers (SMPs). nih.govumons.ac.be SMPs are smart materials that can be deformed and fixed into a temporary shape, and then recover their original, permanent shape upon exposure to an external stimulus, such as heat. nih.govwikipedia.org

In PDM-crosslinked SMPs, the covalently bonded network formed by the Diels-Alder adducts defines the material's permanent shape. umons.ac.be The shape memory cycle works as follows:

Programming: The material is heated above a transition temperature (Ttrans), which is typically the melting temperature (Tm) of crystalline domains or the glass transition temperature (Tg) of the polymer segments. umons.ac.bemdpi.com At this temperature, the polymer chains have increased mobility. A mechanical deformation is applied to set a temporary shape.

Fixing: The material is cooled below Ttrans while the deformation is maintained. This fixes the temporary shape by forming physical crosslinks like crystallites or by restricting chain mobility in the glassy state. wikipedia.org

Recovery: Upon reheating the material above Ttrans, the physical crosslinks melt or the chains regain mobility. The stored entropic energy within the permanent covalent network, established by the PDM crosslinks, drives the material back to its original, thermodynamically favored shape. nih.gov

In systems utilizing the DA/rDA reaction, the transition can be directly linked to the reversibility of the crosslinks themselves. nih.gov Research on crosslinked poly(ε-caprolactone) (PCL)-based polyurethane systems demonstrated that the melting temperature of the PCL segments served as the switching temperature for shape-memory properties. nih.gov These systems exhibited both one-way and two-way shape-memory effects, depending on the crosslinking density controlled by the PDM content. nih.govacs.org The performance of SMPs is evaluated by their shape fixity (Rf), the ability to maintain the temporary shape, and shape recovery (Rr), the ability to return to the permanent shape.

Table 2: Shape Memory Properties of PDM-Crosslinked Polyurethane| Property | Value (%) |

|---|---|

| Shape Fixity Ratio (Rf) | >98 |

| Shape Recovery Ratio (Rr) | >93 |

Illustrative data based on findings for recyclable and shape-memory polyurethanes crosslinked with PDM via Diels-Alder chemistry.Influence on Polymer Architecture and Network Formation

The introduction of N,N'-2-Phenylenedimaleimide as a crosslinking agent profoundly influences the final architecture of the polymer. Depending on the synthesis strategy and the other polymeric components present, it can lead to the formation of either standard crosslinked networks or more complex structures like interpenetrating polymer networks (IPNs).

Formation of Interpenetrating Polymer Networks (IPNs) vs. Crosslinked Networks

A standard crosslinked network consists of polymer chains that are interconnected by covalent bonds to form a single, continuous, three-dimensional network. capes.gov.br When N,N'-2-Phenylenedimaleimide is used to crosslink a single type of polymer (e.g., a furan-functionalized polymer), it acts as a bridge between different chains, resulting in the formation of such a single network. scielo.br The entire system is one giant macromolecule, which is insoluble and does not flow unless the crosslinks are reversible. acs.org

In contrast, an Interpenetrating Polymer Network (IPN) is a more complex architecture comprising two or more independent polymer networks that are physically entangled and interlaced on a molecular scale but are not covalently bonded to each other. wikipedia.orgcyu.fr To be classified as a true IPN, the distinct networks cannot be separated without breaking chemical bonds. wikipedia.org

While PDM is commonly used to form standard networks, it can also be utilized in the synthesis of IPNs. A sequential IPN could be synthesized by first creating a crosslinked network of one polymer (Polymer 1). This network is then swollen with the monomers and crosslinker for a second polymer (Polymer 2). The polymerization and crosslinking of the second network are then initiated in situ. If N,N'-2-Phenylenedimaleimide were used as the crosslinking agent for Polymer 2, it would form a second, independent network physically entangled within the first. This approach has been used to create IPNs with a "switch-spring" composition for two-way shape memory effects, where one network provides a reversible switching function and the other provides an elastic restoring force. rsc.org

Table 3: Comparison of Network Architectures| Characteristic | Standard Crosslinked Network | Interpenetrating Polymer Network (IPN) |

|---|---|---|

| Number of Networks | One | Two or more |

| Inter-Network Bonding | N/A (single network) | No covalent bonds between networks |

| Connectivity | All polymer chains covalently linked | Physical entanglement and interlacing of networks |

| Phase Separation | Generally homogeneous | Can be controlled to create specific morphologies cyu.fr |

Conceptual comparison based on definitions from IUPAC and polymer science literature.[ wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEIdiFKWN79ptMuosDJ985dd9p9mHBUyfCQ8BzMwgswWfmAb_15qcmIT3ZUem_ywAj6W9gKvID_5DevoPp8BXttZbhc__DDlIBeqfneLZVZneAZuRi2SjwmgbLy9KmuU5XgolO6jR6e0T-7qsW4sefQn7L6Jinwk2e-)][ cyu.fr(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGW5jS0SkxQaG9Q3-5FP0yjaybamfuAJTvcmOHOY17dubxjZbv_L8kjjpcEsZhN0b5TplxEl08pkxl3StHb9x_ctTZwqm_dkEHUFGWHkxvez1Lin_GLFIf6xN9zrZQah5TDhUT_LE004cavvJq6VgqYA5Nfrn1oUCO-kswUdzdjQsrenIcMqdvYW_OtKXTuVw2j7yr-LF5Zv0-AChXVd0JXQazJaDHMiA%3D%3D)]Modulation of Crosslinking Density

The crosslinking density—defined as the number of crosslinks per unit volume—is a critical parameter that dictates the mechanical and thermal properties of a polymer network. N,N'-2-Phenylenedimaleimide allows for precise control over this density. By simply varying the stoichiometric ratio of the PDM crosslinker to the reactive sites on the polymer chains (e.g., furan groups), the final crosslinking density of the material can be effectively modulated. mdpi.com

An increase in the concentration of PDM generally leads to a higher crosslinking density. This results in a more tightly connected network, which typically enhances properties such as stiffness (Young's modulus), thermal stability, and hardness. science.gov Conversely, a lower concentration of PDM results in a lower crosslinking density, producing a softer, more flexible material with a lower glass transition temperature. mdpi.com

This principle was clearly demonstrated in a study of DA-based networks where the stoichiometric ratio (r) of maleimide groups to furan groups was varied. mdpi.com As the ratio decreased (creating a deficit of the maleimide crosslinker), the crosslink density decreased, which in turn lowered the material's glass transition temperature and Young's modulus. mdpi.com The ability to tune the crosslinking density is crucial for tailoring material properties for specific applications, from rigid composites to soft elastomers and shape memory actuators. nih.govumons.ac.be

Table 4: Influence of Maleimide/Furan Ratio on Network Properties| Stoichiometric Ratio (r = [Maleimide]/[Furan]) | Glass Transition Temp. (Tg), °C | Young's Modulus (E), MPa |

|---|---|---|

| 1.0 | 36.9 | 2.4 |

| 0.8 | 30.1 | 1.4 |

| 0.6 | 26.5 | 0.9 |

Data adapted from a study on Diels-Alder polymer networks, illustrating the effect of varying the crosslinker-to-functional-group ratio on material properties.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG1RT4Nzb5hM3LhGbaUQK5deNM4LSmxsDFVk85hJYGXEwIt5yanNY9D5zUedf8y6GDXUllfUsMYgw9wXTzKUtXlyHnMznj0O6FroeY3FHSoklVBU2k47H5GtVmyW3AfHJ9dsI1i)]Biochemical and Biological Applications of N,n 2 Phenylenedimaleimide

Protein Crosslinking and Structural Elucidation

The ability of N,N'-2-phenylenedimaleimide and its isomers to form covalent crosslinks between specific amino acid residues has been instrumental in the structural and functional characterization of proteins. nih.gov These reagents act as "molecular rulers," providing distance constraints between the crosslinked residues, which aids in mapping protein topography and understanding both tertiary and quaternary structures. nih.gov This is particularly valuable for proteins that are difficult to crystallize. nih.gov The crosslinking efficiency of o-PDM can be influenced by the accessibility of the target residues and the local dielectric environment. nih.gov

Studies on Myosin and Actin Filaments

While much of the foundational work on muscle proteins has utilized the para-isomer (N,N'-p-phenylenedimaleimide or p-PDM), these studies highlight the utility of phenylenedimaleimides in dissecting complex protein machinery. For instance, p-PDM has been crucial in studying the interaction between myosin and actin, the proteins responsible for muscle contraction. It has been used to crosslink reactive sulfhydryl groups (SH1 and SH2) on the myosin head, which traps nucleotides like MgADP at the active site. scispace.comnih.gov This modification allows researchers to simulate specific states of the ATP hydrolysis cycle and study their effects on actin filament flexibility and movement. scispace.com

In studies on actin itself, p-PDM was used to create intermolecular crosslinks within F-actin filaments. pnas.orgpnas.org This research successfully identified a crosslink between lysine-191 of one actin monomer and cysteine-374 of an adjacent monomer. pnas.orgpnas.orgosti.gov This finding provided a critical distance constraint of approximately 1.2-1.4 nm between these two residues, offering vital information for modeling the orientation of monomers within the actin filament. pnas.org Such studies demonstrate the power of dimaleimide crosslinkers in elucidating the detailed architecture of large protein assemblies.

Investigation of Protein Conformation and Active Sites

N,N'-2-Phenylenedimaleimide serves as a probe for studying the conformational states of proteins. It has been used to investigate the structure of the cAMP receptor protein (CRP) of Escherichia coli, revealing details about its conformation. acs.orgnih.gov The active site of an enzyme is a precise three-dimensional structure, often composed of amino acids that are distant in the primary sequence but brought together by protein folding. jrc.ac.insaylor.org Crosslinking can provide direct evidence of the proximity of such residues.

In studies of the lactose (B1674315) permease of E. coli, o-PDM and its para-isomer were used to probe the proximity of helices within the protein. By introducing cysteine residues at specific locations, researchers could identify which helices were close enough to be crosslinked. nih.govnih.gov For example, o-PDM, with its rigid 6 Å span, was able to crosslink residues between helix VII and helix II, providing data on their relative arrangement. nih.gov Furthermore, changes in crosslinking efficiency upon ligand binding offered insights into the conformational changes that are essential for the transporter's function. nih.gov Similarly, p-PDM was used to "lock" the nucleotide-binding cleft of myosin subfragment 1 in a closed state by crosslinking two nearby thiols, effectively trapping a nucleotide in the active site and blocking further binding. nih.gov

| Protein System | Crosslinker | Key Finding | Reference |

|---|---|---|---|

| Lactose Permease | o-PDM | Demonstrated proximity between transmembrane helices IV, VII, and XI. | nih.gov |

| Myosin Subfragment 1 | p-PDM | Trapped MgADP in the active site by crosslinking SH1 and SH2. | scispace.comnih.gov |

| cAMP Receptor Protein | o-PDM | Used as a probe to study protein conformation. | acs.orgnih.gov |

Identification of Crosslinked Peptides and Residues

A significant challenge in crosslinking studies is the identification of the exact peptides and amino acid residues that have been linked. nih.gov Various techniques have been developed to address this. One study described a method to identify peptides modified by o-phenylenebismaleimide (OPBM) without using mass spectrometry or radioactive labels. nih.gov The technique involved separating tryptic digests by reverse-phase liquid chromatography (RPLC), immobilizing the fractions on a membrane, and using an antibody that cross-reacts with the OPBM linker for immunodetection. nih.gov

In the structural analysis of F-actin, a more traditional approach was used. F-actin was crosslinked with radioactively labeled [¹⁴C]p-PDM. pnas.orgpnas.org After enzymatic digestion of the crosslinked protein, the resulting radioactive peptide was isolated using gel filtration and high-performance liquid chromatography (HPLC). pnas.org Subsequent amino acid composition and sequence analysis revealed that the peptide consisted of residues 184-196 from one actin monomer and residues 373-375 from another, unequivocally identifying the crosslink between Lysine-191 and Cysteine-374. pnas.org

Antibody Conjugation and Bioconjugation Strategies

N,N'-2-Phenylenedimaleimide is a key reagent in bioconjugation, the process of linking two or more molecules, at least one of which is a biomolecule. creative-proteomics.com Its ability to efficiently link molecules via thiol groups makes it particularly suitable for creating antibody conjugates for various applications, from immunoassays to therapeutics. The "bis-maleimide" method, which uses homobifunctional reagents like o-PDM, is widely employed for linking two proteins that both contain available thiol groups, such as antibody fragments.

Formation of Enzyme-Antibody Conjugates

The conjugation of enzymes to antibodies is a cornerstone of modern immunoassays, such as ELISA. N,N'-2-phenylenedimaleimide has been used to create stable and active enzyme-antibody conjugates. Improved procedures have been detailed for the conjugation of β-D-galactosidase to rabbit IgG and its Fab' fragments using o-PDM. jst.go.jpoup.com The process involves first introducing maleimide (B117702) residues into the antibody or Fab' fragment, which are then reacted with thiol groups on the enzyme. jst.go.jpnih.gov

| Conjugate Components | Crosslinker | Application | Reference |

|---|---|---|---|

| Rabbit IgG/Fab' + β-D-galactosidase | o-PDM | Sandwich Enzymoimmunoassay | jst.go.jpoup.com |

| HIV-1 Reverse Transcriptase + β-D-galactosidase | o-PDM | Ultrasensitive Enzyme Immunoassay for anti-HIV-1 IgG | nih.gov |

| Anti-L1210 Fab' + Ricin A-chain | o-PDM | Study of cytotoxicity of immunotoxins | nih.gov |

These studies have optimized reaction conditions, such as performing the maleimide introduction under a nitrogen atmosphere to improve efficiency. jst.go.jp The resulting conjugates, which link multiple antibody fragments per enzyme molecule, have shown high enzymatic and immunological activity and have been successfully used in sensitive sandwich enzyme immunoassays. jst.go.jpoup.comnih.gov For example, a conjugate of HIV-1 reverse transcriptase and β-D-galactosidase created using o-PDM was employed in an ultrasensitive immune complex transfer enzyme immunoassay for detecting anti-HIV-1 antibodies. nih.gov

Development of Bispecific Antibodies

Bispecific antibodies (bsAbs) are engineered proteins that can simultaneously bind to two different types of antigens. This dual specificity has significant therapeutic potential, particularly in oncology, where a bsAb can be designed to bridge an immune cell to a tumor cell. Chemical crosslinking is one method to produce these complex molecules. google.com

N,N'-2-phenylenedimaleimide is used to create Fab' x Fab' bispecific antibodies by forming a stable thioether bond between the hinge-region thiols of two different Fab' fragments. nih.govnih.govmicrodetection.cn The process involves generating F(ab')₂ fragments from two different parent antibodies, reducing the inter-heavy chain disulfide bonds to expose free thiol groups, and then recombining the resulting Fab' fragments in the presence of o-PDM. nih.gov This method was used to prepare a humanized anti-CEA x murine anti-indium-DTPA bispecific antibody for use in pretargeting cancer cells for radionuclide therapy. nih.gov The resulting chemically cross-linked construct maintained its dual binding specificity both in vitro and in vivo. nih.gov

Research on Protein Function and Dynamics using Crosslinking

The study of protein dynamics, which encompasses the motion and conformational changes of proteins over time, is critical for understanding their functional mechanisms. numberanalytics.com Proteins are not static entities; they undergo a range of motions, from small residue rotations to large-scale domain displacements, in response to stimuli like ligand binding. numberanalytics.comarxiv.org These conformational changes are fundamental to a protein's function. numberanalytics.com Chemical crosslinking, in conjunction with techniques like mass spectrometry, provides a powerful method for obtaining low-resolution structural information and mapping the physical interactions between amino acid side chains within proteins and protein complexes. nih.gov

N,N'-2-Phenylenedimaleimide, also known as N,N'-o-phenylenedimaleimide (o-PDM), is a homobifunctional crosslinking reagent that reacts with sulfhydryl groups. chemdad.com Its short and rigid structure, with a defined spacer arm length of approximately 6 Å, makes it an excellent tool for probing close proximities between cysteine residues within a protein or protein complex. nih.govcapes.gov.br By introducing cysteine residues at specific sites through site-directed mutagenesis, researchers can use o-PDM to measure intramolecular distances and detect conformational changes, thereby elucidating protein function and dynamics.

Detailed Research Findings

Probing Helix Proximity and Conformational Changes in Lactose Permease:

A significant application of o-PDM has been in the study of the lactose permease of Escherichia coli. In this research, the N- and C-terminal halves of the permease, each engineered to contain a single cysteine residue, were co-expressed to study their interaction. The researchers used o-PDM and other crosslinkers with different spacer arm lengths to determine the proximity of helices II and VII.

The rigid 6 Å spacer of o-PDM was effective in crosslinking a cysteine at position 245 (in helix VII) with cysteines at positions 52 or 53 (in helix II), indicating that these positions are approximately 6 Å apart. nih.govcapes.gov.br In contrast, when a crosslinker with a longer spacer arm, N,N'-p-phenylenedimaleimide (p-PDM, 10 Å), was used, it only weakly crosslinked the Cys pair at 245/53 and did not crosslink the 245/52 pair at all. nih.govcapes.gov.br Furthermore, ligand binding was found to induce a translational or "scissors-like" displacement of the helices by 3-4 Å, a movement that was detected by changes in the crosslinking efficiency of different reagents. nih.govcapes.gov.br Interestingly, the crosslinking of positions 245 and 53 was found to inhibit the transport function of the permease, highlighting that conformational flexibility is essential for its activity. nih.govcapes.gov.br

| Cysteine Pair (Helix Location) | Crosslinking Reagent (Spacer Length) | Result | Inference |

|---|---|---|---|

| Asn245Cys (VII) / Ile52Cys (II) | o-PDM (6 Å) | Crosslinked | Residues are ~6 Å apart. nih.govcapes.gov.br |

| Asn245Cys (VII) / Ser53Cys (II) | o-PDM (6 Å) | Crosslinked | Residues are ~6 Å apart. nih.govcapes.gov.br |

| Asn245Cys (VII) / Ile52Cys (II) | p-PDM (10 Å) | Not Crosslinked | Distance is less than 10 Å. nih.govcapes.gov.br |

| Asn245Cys (VII) / Ser53Cys (II) | p-PDM (10 Å) | Weakly Crosslinked | Distance is approximately 10 Å. nih.govcapes.gov.br |

| Gln242Cys (VII) / Ser53Cys (II) | o-PDM (6 Å) | Not Crosslinked | Distance is greater than 6 Å. nih.govcapes.gov.br |

| Gln242Cys (VII) / Ser53Cys (II) | p-PDM (10 Å) | Crosslinked | Distance is approximately 10 Å. nih.govcapes.gov.br |

Restoring Activity in an Ion Antiporter:

N,N'-2-Phenylenedimaleimide has also been instrumental in defining the functional interface between transmembrane segments (TMSs) IV and XI of the NhaA Na+/H+ antiporter in E. coli. Researchers created a series of double-cysteine mutants to probe the interaction between these two segments. One particular mutant, T132C/G338C, was functionally inactive. Remarkably, when this "dead" mutant was treated with o-PDM, its Li+/H+ antiport activity was revived. nih.gov This finding suggests that the crosslinker physically locked the two transmembrane segments into a conformation that is permissive for ion transport. nih.gov In contrast, a shorter crosslinker revived both Na+/H+ and Li+/H+ activity, indicating that subtle conformational differences dictate substrate specificity. nih.gov This study powerfully demonstrates how o-PDM can not only probe protein structure but also manipulate its function, providing strong evidence that crosslinking can restore an active conformation. nih.gov

| Double-Cysteine Mutant | Initial Activity | Activity after o-PDM Crosslinking | Conclusion |

|---|---|---|---|

| T132C/G338C | Inactive ("Dead") | Li+/H+ antiport activity revived | Crosslinking restores an active conformation. nih.gov |

| D133C/G338C | - | Pronounced intramolecular crosslinking | Defines an interface domain between TMS IV and XI. nih.gov |

| A137C/G338C | - | Pronounced intramolecular crosslinking | Defines an interface domain between TMS IV and XI. nih.gov |

Probing Conformational Changes in cAMP Receptor Protein (CRP):

Early studies also utilized o-PDM as a probe for the conformation of the cAMP receptor protein (CRP) from Escherichia coli. acs.orgacs.org This research was foundational in demonstrating that the binding of cyclic AMP (cAMP) to the receptor protein induces significant conformational changes, which could be detected by alterations in the crosslinking pattern. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| N,N'-2-Phenylenedimaleimide | o-PDM |

| N,N'-p-phenylenedimaleimide | p-PDM |

| 1,6-bis-maleimidohexane | BMH |

| Cysteine | Cys |

| Asparagine | Asn |

| Isoleucine | Ile |

| Serine | Ser |

| Glutamine | Gln |

| Threonine | Thr |

| Glycine | Gly |

| Aspartic acid | Asp |

| Alanine | Ala |

| Lithium | Li |

| Sodium | Na |

Advanced Characterization Methodologies in Research on N,n 2 Phenylenedimaleimide Systems

Spectroscopic Techniques for Structural and Reaction Analysis

Spectroscopy is fundamental to understanding the chemical structure of the monomer and tracking its transformation during polymerization.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. osti.gov In the study of m-PDM systems, FT-IR is invaluable for confirming the chemical structure and monitoring the curing process. The analysis involves passing infrared light through a sample and detecting which wavelengths are absorbed. osti.gov This absorption pattern creates a unique spectral fingerprint of the material.

During the polymerization or grafting of m-PDM, the reaction of the maleimide (B117702) double bond is a key event. This can be observed in the FT-IR spectrum through the disappearance or reduction in intensity of peaks associated with the C=C bond. Concurrently, the formation of new bonds, such as C-C linkages from the crosslinking reaction, can be inferred. The imide ring itself has strong, characteristic absorption bands, particularly the carbonyl (C=O) stretching vibrations. osti.gov Research on related polyimides shows that the intensity of peaks like the C-N stretch can increase upon full curing, indicating a more ordered and complete polymer network. osti.gov

Table 1: Characteristic FT-IR Absorption Bands for N,N'-m-Phenylenedimaleimide Systems

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

|---|---|---|---|

| ~1710 cm⁻¹ | Asymmetric C=O Stretch | Imide Carbonyl | Confirms the presence of the imide ring. |

| ~1380 cm⁻¹ | C-N Stretch | Imide Ring | Characteristic peak for imide structures; changes can indicate curing. osti.gov |

| ~1145 cm⁻¹ | Imide Ring Deformation | Imide Ring | Part of the imide fingerprint region. |

| ~830 cm⁻¹ | =C-H Bending | Maleimide C=C | Disappearance indicates consumption of the double bond during curing. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR for conformational analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for obtaining detailed information about molecular structure and dynamics in solution. nih.gov For molecules like m-PDM, ¹H NMR is particularly useful for conformational analysis. The technique relies on the magnetic properties of atomic nuclei, providing data on the chemical environment of each proton.

In compounds with restricted bond rotation, such as the N-aryl bond in phenylenedimaleimides, different spatial arrangements or conformations (rotamers) can exist and may interconvert slowly on the NMR timescale. copernicus.org This slow exchange can result in the appearance of multiple distinct sets of signals in the NMR spectrum, where a single, rapidly rotating molecule would show only one set. scielo.br By analyzing the chemical shifts, coupling constants, and the number of signals, researchers can deduce the preferred conformations of the molecule in solution. Two-dimensional NMR experiments, such as 2D-EXSY, can further verify the interconversion between these different isomers. rsc.org This conformational preference is crucial as it can influence the reactivity of the maleimide groups and the architecture of the resulting polymer network.

Table 2: Illustrative ¹H NMR Data for Conformational Analysis

| Chemical Shift (ppm) | Proton Type | Multiplicity | Significance |

|---|---|---|---|

| 7.0 - 7.5 ppm | Aromatic Protons | Multiplet | Signals from the central phenyl ring. The pattern can indicate substitution (ortho, meta, para). |

| 6.8 ppm | Olefinic Protons | Singlet | Protons on the maleimide C=C double bond. Their equivalence suggests symmetrical rotation or a specific fixed conformation. |

Thermal Analysis for Curing and Stability Studies

Thermal analysis techniques measure changes in the physical or chemical properties of a material as a function of temperature. They are critical for defining the processing parameters and service limits of m-PDM-based materials.

Differential Scanning Calorimetry (DSC) for Curing Behavior

Differential Scanning Calorimetry (DSC) is the primary method for studying the curing behavior of thermosetting resins like those formed using m-PDM. The technique measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. compositeskn.org Since curing is an exothermic (heat-releasing) process, it appears as a distinct peak on the DSC thermogram. compositeskn.orgresearchgate.net

By analyzing this exothermic peak, several key parameters of the curing reaction can be determined:

Onset Temperature: The temperature at which the curing reaction begins.

Peak Temperature: The temperature at which the reaction rate is at its maximum.

Heat of Reaction (ΔH): The total heat evolved during the reaction, which is proportional to the area under the exothermic peak. This value is used to determine the degree of cure. compositeskn.org

DSC can be run in two modes: dynamic (scanning over a temperature range) to identify the cure window, and isothermal (holding at a constant temperature) to study the reaction kinetics at a specific processing temperature. scielo.br The glass transition temperature (Tg), which is the temperature where the material changes from a rigid, glassy state to a more flexible, rubbery state, can also be measured by DSC and is a critical indicator of the final cured state of the material. compositeskn.org

Table 3: Typical DSC Data for the Curing of a Bismaleimide (B1667444) System

| Parameter | Typical Value Range | Unit | Description |

|---|---|---|---|

| Curing Onset Temperature | 150 - 200 | °C | Temperature at which polymerization begins to be significant. |

| Peak Exotherm Temperature | 200 - 280 | °C | Temperature of the maximum rate of cure during a dynamic scan. |

| Heat of Reaction (ΔH) | 100 - 200 | J/g | Total energy released during the curing process. Used to calculate the extent of reaction. compositeskn.org |

Thermogravimetric Analysis (TGA) for Thermal Performance

Thermogravimetric Analysis (TGA) evaluates the thermal stability of a material by continuously measuring its mass as the temperature is increased in a controlled atmosphere. celignis.cominnovatechlabs.com The resulting data is a plot of weight percentage versus temperature, which reveals the temperatures at which the material decomposes.

For materials crosslinked with m-PDM, TGA is used to determine their upper service temperature and to assess their thermal and oxidative stability. eltra.com The analysis provides the onset temperature of decomposition, which is a key measure of thermal stability. The test can be run in an inert atmosphere (like nitrogen) to study thermal degradation or in an oxidative atmosphere (like air) to assess stability against oxidation at high temperatures. celignis.comeltra.com Polymers incorporating m-PDM are known for their high thermal stability, showing little weight loss until very high temperatures are reached.

Table 4: Representative TGA Data for a Cured Bismaleimide Polymer

| Parameter | Atmosphere | Typical Value Range | Unit | Significance |

|---|---|---|---|---|

| Onset of Decomposition (T₅%) | Nitrogen | 400 - 450 | °C | Temperature at which 5% weight loss occurs, indicating the beginning of significant thermal degradation. |

| Temperature of Max. Decomposition Rate | Nitrogen | 450 - 500 | °C | The temperature at which the material degrades most rapidly. |

Rheological and Mechanical Testing for Material Performance

While spectroscopic and thermal analyses characterize the chemistry and thermal limits, rheological and mechanical tests evaluate the processability and end-use performance of the bulk material. contractlaboratory.com

Rheology is the study of the flow and deformation of materials. numberanalytics.com For thermosetting systems using m-PDM, rheological measurements are crucial for understanding how the material will behave during processing steps like molding or infusion. A rheometer measures properties like viscosity (resistance to flow) and modulus as a function of temperature, time, and applied stress. tainstruments.comtainstruments.com Before curing, the resin has a low viscosity, which increases dramatically as the crosslinking reaction proceeds, eventually leading to gelation and solidification. tainstruments.com

Mechanical testing measures the performance of the final, cured material under applied forces. transcell.com These tests determine the material's suitability for structural applications. Standard tests include:

Tensile Testing: Pulls a sample apart to measure its strength (tensile strength) and stiffness (modulus). moorewps.com

Flexural Testing: Bends a sample to determine its bending strength and modulus. contractlaboratory.com

Compression Testing: Pushes on a sample to evaluate its behavior under compressive loads. moorewps.com

The incorporation of m-PDM as a crosslinking agent is specifically intended to improve these mechanical properties, especially at elevated temperatures, leading to materials with high strength, stiffness, and durability. yangchentech.com

Table 5: Typical Mechanical and Rheological Properties of a Bismaleimide Resin System

| Property | Test Method | Typical Value | Unit | Significance |

|---|---|---|---|---|

| Initial Viscosity (at processing temp.) | Rotational Rheometry | 0.1 - 10 | Pa·s | Determines the initial flowability of the resin for processing. nist.gov |

| Gel Time (at cure temp.) | Isothermal Rheometry | 10 - 60 | minutes | The time at which the resin transitions from a liquid to a solid gel. tainstruments.com |

| Tensile Strength | Tensile Test | 80 - 130 | MPa | The maximum stress the material can withstand before breaking under tension. |

| Tensile Modulus | Tensile Test | 3 - 5 | GPa | A measure of the material's stiffness or resistance to elastic deformation. |

Rubber Process Analyzer (RPA) for Cure Characteristics

The Rubber Process Analyzer (RPA) is an indispensable tool for characterizing the cure behavior of rubber compounds, including those modified with N,N'-2-Phenylenedimaleimide. prescott-instruments.com This dynamic shear rheometer measures the viscoelastic properties of the material before, during, and after vulcanization, offering a detailed picture of the curing process. tainstruments.com By applying controlled shear stress, the RPA can determine crucial parameters that dictate the processing and final performance of the rubber compound. prescott-instruments.comtainstruments.com

Key cure characteristics obtained from an RPA include the minimum torque (ML), which is indicative of the uncured compound's viscosity, and the maximum torque (MH), which relates to the stiffness and crosslink density of the fully cured rubber. mdpi.com The difference between these values, ΔM (MH - ML), represents the degree of crosslinking. mdpi.com Other critical parameters measured are the scorch time (ts2), the time at which vulcanization begins, and the optimum cure time (t90), the time required to achieve 90% of the maximum torque. mdpi.com These parameters are essential for optimizing manufacturing processes to prevent premature curing (scorch) and to ensure complete vulcanization for desired properties. tainstruments.commontechusa.com

In systems containing N,N'-2-Phenylenedimaleimide, the RPA can be used to study its effect on the cure rate and state of cure. For instance, research on blends of natural rubber (NR) and chloroprene (B89495) rubber (CR) has utilized RPA to demonstrate how the addition of a bismaleimide can lead to a marching modulus behavior, achieving a significantly higher final torque compared to a conventional sulfur cure system. mdpi.com

Table 1: Representative Cure Characteristics Measured by RPA

| Parameter | Description | Typical Unit | Significance |

| ML (Minimum Torque) | Viscosity of the uncured compound. | dNm | Indicates processability before curing. mdpi.com |

| MH (Maximum Torque) | Stiffness of the fully cured compound. | dNm | Correlates with crosslink density and modulus. mdpi.com |

| ΔM (MH - ML) | Indicates the extent of crosslinking. | dNm | A measure of the change in stiffness due to curing. mdpi.com |

| ts2 (Scorch Time) | Time to the onset of vulcanization. | min | Critical for process safety to avoid premature curing. mdpi.com |

| t90 (Optimum Cure Time) | Time to reach 90% of maximum torque. | min | Defines the duration needed for optimal vulcanization. mdpi.com |

Tensile Strength and Elastic Modulus Measurements

Tensile testing is a fundamental method for evaluating the mechanical performance of materials modified with N,N'-2-Phenylenedimaleimide. This test involves stretching a sample until it fails, providing critical data on its strength and elasticity. gvsu.edu The two primary properties derived from this test are tensile strength and elastic modulus (also known as Young's Modulus). univpm.it

Tensile Strength (Rm) , also referred to as the ultimate tensile strength (UTS), is the maximum stress a material can withstand while being stretched or pulled before necking, which is when the specimen's cross-section starts to significantly contract. schuetz-licht.comschuetz-licht.com It is a key indicator of a material's ability to resist fracture under tension.